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Compound of Interest

Compound Name: 3-Cyclopentylpropionic acid

Cat. No.: B041826 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclopentylpropionic acid (also known as 3-Cyclopentylpropanoic acid), a valuable building

block in pharmaceutical and chemical synthesis. The information presented herein is intended

for researchers, scientists, and professionals in drug development and analytical chemistry,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-Cyclopentylpropionic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-Cyclopentylpropionic acid provides detailed information about

the proton environments within the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 Singlet (broad) 1H -COOH

~2.3 Triplet 2H -CH₂-COOH

~1.8 - 1.4 Multiplet 11H
Cyclopentyl-H, -CH₂-

CH₂-COOH

~1.1 Multiplet 2H Cyclopentyl-H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in 3-
Cyclopentylpropionic acid.

Chemical Shift (δ) ppm Carbon Type Assignment

~179 Quaternary -COOH

~40 Methine Cyclopentyl-CH-

~34 Methylene -CH₂-COOH

~32 Methylene Cyclopentyl-CH₂

~31 Methylene -CH₂-CH₂-COOH

~25 Methylene Cyclopentyl-CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum identifies the functional groups present in 3-Cyclopentylpropionic acid
based on their vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

2948 Strong C-H stretch (Aliphatic)

2866 Strong C-H stretch (Aliphatic)

1708 Strong C=O stretch (Carboxylic Acid)

1455 Medium C-H bend (Alkyl)

1410 Medium O-H bend (Carboxylic Acid)

1295 Medium C-O stretch (Carboxylic Acid)

935 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-Cyclopentylpropionic acid results in

characteristic fragmentation patterns. The molecular formula is C₈H₁₄O₂ and the molecular

weight is 142.20 g/mol .[1]

m/z Relative Intensity Proposed Fragment

142 Low [M]⁺ (Molecular Ion)

125 Moderate [M - OH]⁺

97 Moderate [M - COOH]⁺

83 High [C₆H₁₁]⁺ (Cyclopentylmethyl)

69 High [C₅H₉]⁺ (Cyclopentyl)

55 High [C₄H₇]⁺

45 Moderate [COOH]⁺

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: A solution of 3-Cyclopentylpropionic acid is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard

acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically,

16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR: Spectra are acquired on the same instrument, operating at a frequency of 75 or

125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum

to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number

of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often

required.

FT-IR Spectroscopy
Sample Preparation: As 3-Cyclopentylpropionic acid is a liquid at room temperature, a thin

film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform

Infrared (FT-IR) spectrometer. The sample is placed in the instrument's sample compartment,

and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates is recorded first and automatically subtracted from the sample

spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

Mass Spectrometry
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Sample Preparation: A dilute solution of 3-Cyclopentylpropionic acid is prepared in a volatile

organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition: The analysis is performed using a mass spectrometer,

often coupled with a gas chromatograph (GC-MS) for sample introduction. For direct infusion,

the sample solution is introduced into the ion source. Electron Ionization (EI) is a common

method for this type of molecule, using a standard electron energy of 70 eV. The mass

analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu, to detect the

molecular ion and its fragments.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a typical experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopentylpropionic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041826#3-cyclopentylpropionic-acid-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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